molecular formula C10H11ClN6O B2824851 (8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride CAS No. 2034155-61-6

(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride

Cat. No. B2824851
CAS RN: 2034155-61-6
M. Wt: 266.69
InChI Key: PHKVATUUSDDPKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Scientific Research Applications

Molecular Structure and Computational Analysis

Studies on similar heterocyclic compounds have focused on understanding their molecular structures through experimental techniques like X-ray diffraction and complementing these findings with computational methods such as Density Functional Theory (DFT). For example, Gumus et al. (2018) examined the structural features of a related molecule, providing insights into its molecular electrostatic potential and vibrational frequencies, which are essential for predicting reactivity and interaction with biological targets (Gumus et al., 2018).

Heterocyclic Chemistry and Synthesis Routes

Research into the synthesis and reactions of heterocyclic compounds, including triazolo[4,3-a]pyridines and oxadiazoles, has been extensive. These studies offer potential pathways for synthesizing complex molecules and explore their reactivity. For instance, work by Dawood (2004) on the synthesis of indolizines and triazolopyridines through reactions with ylides highlights the versatile chemistry of heterocyclic compounds (Dawood, 2004).

Potential Biological Activities

Although direct studies on the biological activities of the specific compound may not be readily available, related research into fused heterocyclic compounds has demonstrated their potential in various biological applications. For example, compounds with similar structural features have been explored for their antimicrobial properties, suggesting potential utility in drug discovery (Hashem & Abo-Bakr, 2019).

Crystallography and Surface Analysis

The crystal structure analysis of related compounds can provide valuable insights into their physical properties and interactions. Gumus et al. (2019) performed Hirshfeld surface analysis on derivatives of oxadiazocine, aiding in the understanding of intermolecular interactions within the crystal lattice (Gumus et al., 2019).

Safety and Hazards

The safety and hazards associated with similar compounds can vary. For example, some compounds may be classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O.ClH/c1-6-12-10(17-15-6)7-3-2-4-16-8(5-11)13-14-9(7)16;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKVATUUSDDPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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